molecular formula C11H12N2O2<br>C11H13N2O2+ B138688 DL-Tryptophan CAS No. 54-12-6

DL-Tryptophan

Cat. No. B138688
CAS RN: 54-12-6
M. Wt: 204.22 g/mol
InChI Key: QIVBCDIJIAJPQS-UHFFFAOYSA-N
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Description

DL-Tryptophan is an α-amino acid commonly used in the synthesis of proteins . It is an essential amino acid precursor for the formation of serotonin, melatonin, and vitamin B3 . It can be used as an antidepressant, anxiolytic, sleep aid, and also as a feed nutrition enhancer .


Synthesis Analysis

DL-α-15N-Tryptophan was synthesized by a simple and convenient chemical reduction method, starting from α-15N-glycine and benzoyl chloride via five steps . Another method involves the enzymatic synthesis of L-tryptophan from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid and indole by Pseudomonas sp .


Molecular Structure Analysis

DL-Tryptophan has a molecular formula of C11H12N2O2 . Its distinguishing structural characteristic is that it contains an indole functional group . The molecular weight is 204.22 g/mol .


Chemical Reactions Analysis

DL-α-15N-Tryptophan was synthesized from α-15N-glycine and further used to synthesize 2-15N-Perlolyrine . Another study mentions the enzymatic synthesis of L-tryptophan from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid and indole .


Physical And Chemical Properties Analysis

DL-Tryptophan is a white solid . It is soluble in hot alcohol, alkali hydroxides, acetic acid, ethanol but insoluble in ethyl ether and chloroform . Its melting point is between 289 - 290 °C .

Scientific Research Applications

Medium Supplement for Culturing Organisms

DL-Tryptophan has been used as a medium supplement in the cultivation of certain organisms. For instance, it has been used in the cultivation of Psilocybe atrobrunnea and Psilocybe serbica for the synthesis of psychotropic compounds . It has also been used as an optimal medium supplement for culturing yeast, Pichia stipitis .

Chiral Separation Experiments

DL-Tryptophan has been utilized in chiral separation experiments using the Hewlett-Packard HP3D CE capillary electrophoresis system (HPCE) .

Antioxidant Activity

DL-Tryptophan exhibits antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Metabolite in Daphnia magna

DL-Tryptophan has a role as a metabolite in Daphnia magna , a small planktonic crustacean . Metabolites are the intermediates and products of metabolism, which are vital for the growth, development, and reproduction of the organism.

Immunoregulatory Functions

DL-Tryptophan has been explored in in vitro studies to evaluate the antimicrobial and immunoregulatory functions on indoleamine 2,3-dioxygenase . Indoleamine 2,3-dioxygenase is an enzyme that catalyzes the degradation of tryptophan into kynurenine, which plays a crucial role in the immune response.

Chemical Labelling of Proteins

A broadly applicable method allows selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Mechanism of Action

Target of Action

DL-Tryptophan, a variant of the essential amino acid tryptophan, primarily targets the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function . The D-stereoisomer of tryptophan is occasionally found in naturally produced peptides .

Mode of Action

DL-Tryptophan interacts with its targets through various mechanisms. For instance, the indole side chain of tryptophan can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Biochemical Pathways

DL-Tryptophan primarily affects three metabolic pathways: the kynurenine, 5-hydroxytryptamine, and indole pathways . The kynurenine pathway is the major metabolic pathway, through which over 95% of tryptophan degrades into multiple bioactive compounds . The 5-hydroxytryptamine pathway is involved in various physiological processes and plays important roles throughout the body .

Pharmacokinetics

It is known that tryptophan is an essential amino acid in the human diet, and it is primarily metabolized in the gut .

Result of Action

The molecular and cellular effects of DL-Tryptophan’s action are diverse and depend on the specific pathway involved. For instance, in the kynurenine pathway, tryptophan metabolites can regulate various cellular biological functions, including immune response, cell proliferation, and migration . In the 5-hydroxytryptamine pathway, tryptophan is converted to serotonin, a neurotransmitter that plays a key role in mood regulation .

Action Environment

The action, efficacy, and stability of DL-Tryptophan can be influenced by various environmental factors. For example, the metabolism of dietary tryptophan occurs locally in the gut, with about 5% metabolized by gut microbes . Therefore, the gut microbiome can significantly influence the action of DL-Tryptophan .

Safety and Hazards

DL-Tryptophan should be handled with adequate ventilation. Contact with skin and eyes should be avoided. Ingestion and inhalation of dust should be avoided .

Future Directions

Future studies should focus on the interplay between Tryptophan catabolism and microbiota and how this mutualistic interaction could impact on cardiovascular diseases . Another area of interest is the development of biocatalytic nitration processes driven by engineered P450 TxtE fusion constructs .

properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
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InChI Key

QIVBCDIJIAJPQS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
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Molecular Formula

C11H12N2O2
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DSSTOX Substance ID

DTXSID0021418
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Molecular Weight

204.22 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name DL-Tryptophan
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Boiling Point

289.00 to 291.00 °C. @ 760.00 mm Hg
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Product Name

DL-Tryptophan

CAS RN

54-12-6, 27813-82-7, 73-22-3
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Melting Point

293 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of DL-Tryptophan?

A1: DL-Tryptophan has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol.

Q2: Is there any spectroscopic data available for DL-Tryptophan?

A: Yes, research has utilized various spectroscopic techniques to characterize DL-Tryptophan. For instance, UV spectrophotometry was used to quantify N-acetyl-DL-tryptophan in human albumin products []. Furthermore, infrared spectroscopy coupled with density functional theory calculations provided insights into the vibrational behavior and hydrogen bonding effects in zwitterionic DL-Tryptophan [].

Q3: How stable is DL-Tryptophan under different conditions?

A: While specific stability data under various conditions might require further investigation, DL-Tryptophan's stability in specific formulations has been explored. Research has shown that a human albumin preparation stabilized with sodium caprylate and N-acetyl-DL-tryptophan met the required stability standards, including storage at room temperature [].

Q4: What is the primary mechanism of action of DL-Tryptophan?

A4: DL-Tryptophan, as a source of Tryptophan, is involved in various metabolic pathways. It acts as a precursor for the neurotransmitter serotonin, plays a role in protein synthesis, and is involved in the kynurenine pathway, leading to the production of molecules like kynurenine and quinolinic acid.

Q5: How does DL-Tryptophan influence the kynurenine pathway?

A: Research indicates that DL-Tryptophan administration can influence the kynurenine pathway. For example, in rats, a loading dose of L-Tryptophan prior to DL-Tryptophan-7a-C14 administration increased the excretion of C14O2, suggesting enhanced tryptophan metabolism through this pathway [].

Q6: Does DL-Tryptophan affect serotonin levels?

A6: While not directly addressed in the provided research, DL-Tryptophan, as a source of Tryptophan, can influence serotonin levels. Tryptophan is a precursor for serotonin synthesis, and its availability can impact serotonin production in the brain.

Q7: What are the potential applications of DL-Tryptophan based on its biological activity?

A7: DL-Tryptophan's potential applications are primarily linked to Tryptophan's roles. These include its potential use as a nutritional supplement to address Tryptophan deficiency and its possible role in influencing serotonin-related functions, although further research is needed to solidify these applications.

Q8: How do structural modifications of DL-Tryptophan affect its activity?

A: Several studies investigated the structure-activity relationship of Tryptophan analogs. For example, the addition of a fluoroethoxy group at different positions on the indole ring of Tryptophan resulted in varying tumor uptake profiles in mice. Notably, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan exhibited the highest tumor/background ratio, showing promise as a potential PET tumor imaging agent [].

Q9: Are there specific drug delivery strategies being explored for DL-Tryptophan or its analogs?

A: While the provided research doesn't directly address specific drug delivery strategies for DL-Tryptophan, research on its analog, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan, suggests it might be primarily taken up via the large neutral amino acid transporter(s) (LAT) in small cell lung cancer cells []. This finding could guide future research on targeted drug delivery strategies.

Q10: How is DL-Tryptophan metabolized in the body?

A10: DL-Tryptophan is metabolized primarily through the kynurenine pathway. This pathway involves several enzymatic steps, ultimately leading to the formation of various metabolites, including kynurenine, kynurenic acid, anthranilic acid, and quinolinic acid.

Q11: What in vitro models have been used to study DL-Tryptophan?

A: Researchers have used various in vitro models to investigate DL-Tryptophan's effects. These include studying its interaction with transition metals like nickel(II) and cobalt(II) using spectroscopic methods [] and examining its transport across intestinal sacs in hamsters [].

Q12: What is known about the toxicity profile of DL-Tryptophan?

A: The provided research touches upon some aspects of DL-Tryptophan's safety profile. For example, in mice, DL-Tryptophan administration at a dose that significantly increased their daily intake led to focal hyperplasia of the bladder epithelium, suggesting a possible role as a cocarcinogen []. This finding highlights the importance of careful dose considerations.

Q13: Are there any long-term effects associated with DL-Tryptophan use?

A: While the provided research doesn't extensively cover long-term effects, the study in dogs where prolonged DL-Tryptophan supplementation led to bladder hyperplasia underscores the need for further investigation into potential long-term consequences [].

Q14: What are potential future research directions for DL-Tryptophan?

A14: Future research could focus on:

  • Exploring the potential of DL-Tryptophan as a precursor for the biosynthesis of other valuable compounds, as highlighted in the study on the production of novel antibiotics using DL-tryptophan ethyl ester hydrochloride as a substrate [].

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